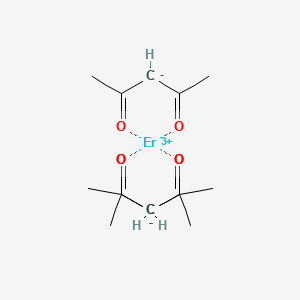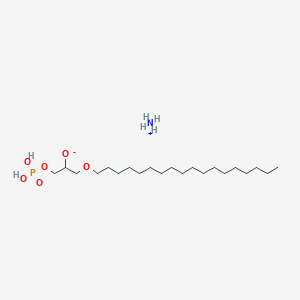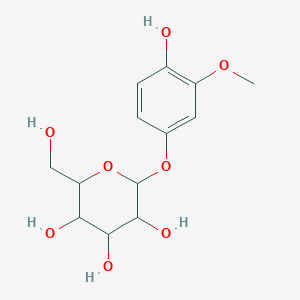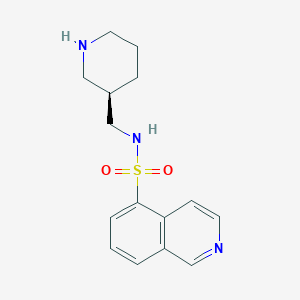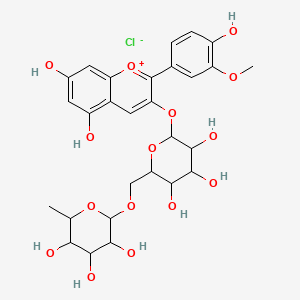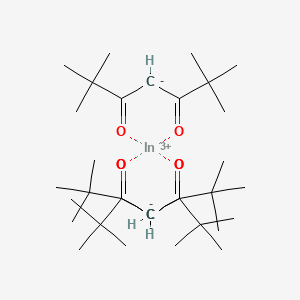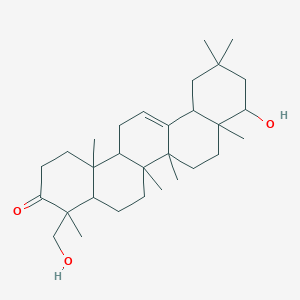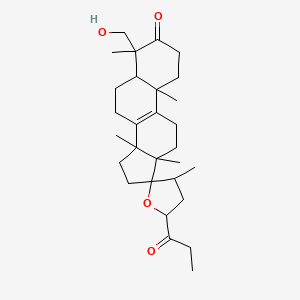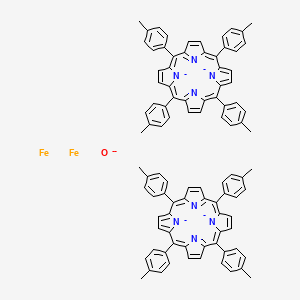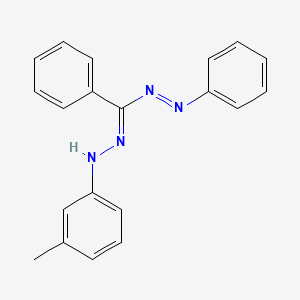
3,5-Diphenyl-1-(m-tolyl)formazan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,5-Diphenyl-1-(m-tolyl)formazan typically involves the reaction of appropriate aromatic amines with tetrazolium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
3,5-Diphenyl-1-(m-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,5-Diphenyl-1-(m-tolyl)formazan has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Biology: The compound is used in biochemical assays to study enzyme activities and cellular processes.
Industry: The compound is used in the production of dyes and pigments.
作用机制
The mechanism of action of 3,5-Diphenyl-1-(m-tolyl)formazan involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and experimental conditions .
相似化合物的比较
3,5-Diphenyl-1-(m-tolyl)formazan can be compared with other similar compounds such as:
- 3,5-Diphenyl-1-(p-tolyl)formazan
- 1,5-Diphenyl-3-(p-tolyl)formazan
- Triphenylformazan
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and its applications in various research fields .
属性
分子式 |
C20H18N4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20+ |
InChI 键 |
TXSUIVPRHHQNTM-GBNUVNFUSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N/N=C(\C2=CC=CC=C2)/N=NC3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


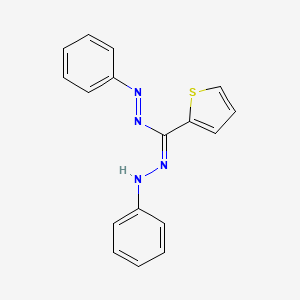
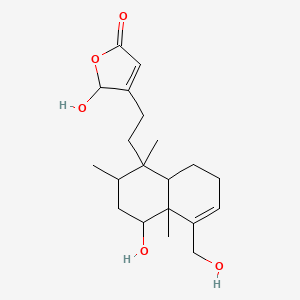
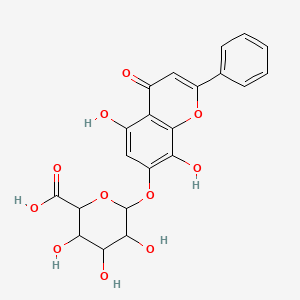
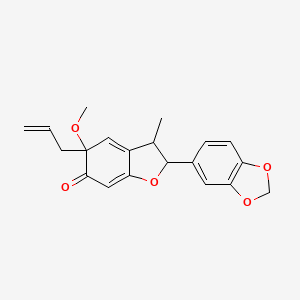
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
